molecular formula C8H7BrN4O3 B11841537 (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde CAS No. 100698-53-1

(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde

Cat. No.: B11841537
CAS No.: 100698-53-1
M. Wt: 287.07 g/mol
InChI Key: HBSKNCZQXXFHLA-UHFFFAOYSA-N
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Description

(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is a chemical compound with the molecular formula C8H7BrN4O3 and a molecular weight of 287.074. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: The major product is (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid.

    Reduction: The major product is (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanol.

    Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde involves its interaction with biological molecules, particularly those involved in purine metabolism. It can act as a substrate or inhibitor for enzymes that process purine derivatives, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde lies in its specific structure, which allows it to participate in unique chemical reactions and interact with biological molecules in distinct ways. Its bromine atom and aldehyde group provide versatile sites for chemical modification, making it a valuable compound in research and industrial applications .

Properties

CAS No.

100698-53-1

Molecular Formula

C8H7BrN4O3

Molecular Weight

287.07 g/mol

IUPAC Name

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetaldehyde

InChI

InChI=1S/C8H7BrN4O3/c1-12-5-4(6(15)11-8(12)16)13(2-3-14)7(9)10-5/h3H,2H2,1H3,(H,11,15,16)

InChI Key

HBSKNCZQXXFHLA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC=O

Origin of Product

United States

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